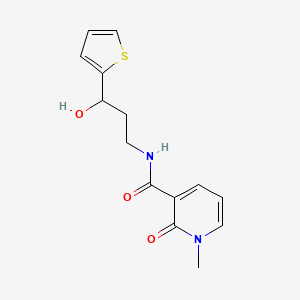

8-Methoxyquinoline-5-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Methoxyquinoline-5-sulfonamide is a chemical compound with the CAS Number: 129660-43-1 . It has a molecular weight of 238.27 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, has been a topic of interest in recent years . Various methods have been explored, including synthesis by microwave, using clay or other catalysts that could be recycled and reused, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis

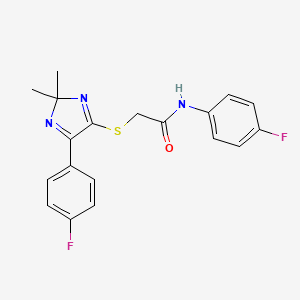

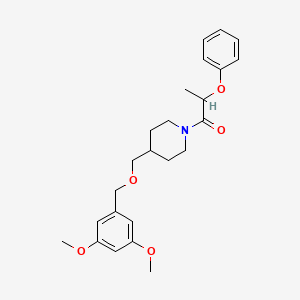

The InChI Code for this compound is1S/C10H10N2O3S/c1-15-8-4-5-9 (16 (11,13)14)7-3-2-6-12-10 (7)8/h2-6H,1H3, (H2,11,13,14) . This code provides a specific representation of the molecule’s structure.

科学的研究の応用

Antimicrobial and Antifungal Activities

8-Methoxyquinoline-5-sulfonamide and its derivatives have shown significant promise in antimicrobial and antifungal applications. Research has demonstrated that sulfonohydrazide-substituted 8-hydroxyquinoline derivatives exhibit enhanced antimicrobial and antifungal activities compared to the parent compounds. This enhancement is attributed to the molecular framework that incorporates both 8-hydroxyquinoline and sulfonamide moieties, indicating a potential for these compounds in treating various bacterial and fungal infections (Dixit et al., 2010).

Photoluminescence and Material Science

In material science, this compound derivatives have been utilized for the development of novel materials with specific photoluminescent properties. For instance, the functionalization of mesoporous silica with 8-hydroxyquinoline sulfonamide and subsequent complexation with aluminum has been explored. These materials exhibit interesting environmental effects on emission spectra, suggesting applications in sensing, imaging, and as photoluminescent markers (Badiei et al., 2011).

Antiparasitic and Antituberculosis Activities

The antiparasitic activities of this compound derivatives have also been a focus of recent studies. These compounds have been evaluated for their efficacy against various parasites, showcasing potential as therapeutic agents for diseases like malaria and tuberculosis. Moreover, their structural modifications can lead to varying levels of activity and specificity against different parasitic strains, highlighting their versatility and potential for development into targeted antiparasitic therapies (Castaño et al., 2019).

Cancer Research

In cancer research, certain this compound derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. These compounds have shown substantial antiproliferative activity against various cancer cell lines, indicating their potential as chemotherapeutic agents. The ability to disrupt microtubule formation suggests a mechanism of action that could be exploited for the treatment of cancers resistant to conventional therapies (Lee et al., 2011).

Neurodegenerative Diseases

This compound derivatives have also shown promise in the context of neurodegenerative diseases. Their ability to modulate the activity of specific neurotransmitter receptors, such as the 5-HT6 receptor, suggests potential applications in treating conditions like Alzheimer's disease. These compounds exhibit both procognitive and antidepressant-like properties in preclinical models, supporting their further investigation as therapeutics for neurological disorders (Zajdel et al., 2016).

作用機序

Target of Action

8-Methoxyquinoline-5-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a precursor of folic acid . This disruption affects the downstream production of purines and pyrimidines, which are essential components of DNA .

Pharmacokinetics

They are primarily excreted unchanged in the urine .

Result of Action

The inhibition of folic acid synthesis by this compound leads to a decrease in bacterial DNA synthesis , effectively inhibiting bacterial growth . This makes the compound potentially useful as an antibacterial agent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of sulfonamides in the environment has been linked to the potential spread of antimicrobial resistance . Moreover, their high resistance to biodegradation may lead to long residence times in both water and soil matrices . These factors should be considered when assessing the environmental impact and therapeutic use of this compound.

生化学分析

Biochemical Properties

It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the quinoline derivative and the biomolecules it interacts with .

Cellular Effects

Related quinoline derivatives have been shown to have significant effects on various types of cells and cellular processes . For example, some quinoline derivatives have demonstrated anticancer activity against various cell lines .

Molecular Mechanism

Sulfonamide drugs, which share a similar functional group, have been shown to inhibit the enzyme carbonic anhydrase, disrupting the balance of carbon dioxide and water in the body

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects on cellular function of similar compounds have been studied extensively .

Dosage Effects in Animal Models

The effects of 8-Methoxyquinoline-5-sulfonamide at different dosages in animal models have not been reported in the literature. Sulfonamide drugs have been shown to cause various side effects at high doses, including allergic reactions .

Metabolic Pathways

Sulfonamide drugs are known to undergo various metabolic processes in the body .

Transport and Distribution

Related compounds, such as 8-hydroxyquinoline, have been shown to bind copper and transport it into cells .

Subcellular Localization

The localization of similar compounds can be influenced by various factors, including targeting signals and post-translational modifications .

特性

IUPAC Name |

8-methoxyquinoline-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-15-8-4-5-9(16(11,13)14)7-3-2-6-12-10(7)8/h2-6H,1H3,(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNICQVASFCFMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)S(=O)(=O)N)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate](/img/structure/B2886317.png)

![4-Ethyl-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2886327.png)

![3-methyl-1-[(4-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2886329.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxybenzyl)oxalamide](/img/structure/B2886334.png)

![Rel-(3aR,6aS)-hexahydro-1H-thieno[3,4-b]pyrrole 5,5-dioxide hydrochloride](/img/structure/B2886335.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2886338.png)